NG25

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NG25 es un nuevo inhibidor sintético de la cinasa 1 activada por el factor de crecimiento transformante β (TAK1) y la cinasa quinasa quinasa quinasa de proteína de mapa 2 (MAP4K2). Ha demostrado un potencial significativo en la inhibición de la proliferación de células de cáncer colorrectal, particularmente aquellas con mutaciones KRAS . This compound se ha estudiado por su capacidad para inducir la apoptosis en las células cancerosas mediante la regulación de diversas vías de señalización .

Aplicaciones Científicas De Investigación

NG25 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :

Química: this compound se utiliza como un compuesto herramienta para estudiar la inhibición de quinasas y las vías de señalización.

Biología: El compuesto se emplea en la investigación sobre la señalización celular, la apoptosis y la biología del cáncer.

Medicina: this compound ha demostrado potencial como agente terapéutico para el tratamiento del cáncer colorrectal, especialmente en casos con mutaciones KRAS.

Industria: this compound se utiliza en el desarrollo de nuevas estrategias terapéuticas y el descubrimiento de fármacos.

Mecanismo De Acción

NG25 ejerce sus efectos inhibiendo la actividad de TAK1 y MAP4K2 . El compuesto se une al bolsillo de unión a ATP de estas quinasas, impidiendo su activación. Esta inhibición conduce a la supresión de las vías de señalización descendentes, incluida la vía de la quinasa de proteína de mapa (MAPK) y la vía del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB) . Al bloquear estas vías, this compound induce la apoptosis en las células cancerosas y reduce la inflamación en varios modelos de enfermedad .

Análisis Bioquímico

Biochemical Properties

NG25 interacts with TAK1, a member of the mitogen-activated protein kinase kinase kinase family . It binds to the ATP binding pocket of TAK1, in addition to an adjacent hydrophobic pocket . This interaction inhibits TAK1, leading to a cascade of effects on downstream signaling pathways .

Cellular Effects

This compound has been shown to inhibit cell proliferation, particularly in KRAS-mutant colorectal cancer cells . It induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . Furthermore, this compound can block the activation of NF-κB in KRAS-mutant cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TAK1, which leads to a decrease in the phosphorylation of downstream molecules of MAPK, including ERK, JNK, and p38 . Additionally, this compound blocks the activation of NF-κB, a key regulator of immune response and cell survival . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to prolong survival, particularly in a Vκ*MYC model of multiple myeloma . The effect was limited and no differences in disease burden were observed for any of the treatments

Metabolic Pathways

Given its role as a TAK1 inhibitor, it likely impacts pathways involving TAK1, such as the MAPK signaling pathway .

Métodos De Preparación

La síntesis de NG25 implica varios pasos, incluido el uso de reactivos y condiciones específicos. La ruta de síntesis típicamente incluye los siguientes pasos :

Material de partida: La síntesis comienza con ácido 3-hidroxi-4-metilbenzoico.

Condiciones de reacción: El material de partida se hace reaccionar con carbonato de potasio en dimetilsulfóxido a 100 °C.

Catálisis: El paladio sobre carbono se utiliza como catalizador en metanol.

Reacción de acoplamiento: El producto intermedio se acopla entonces con otro reactivo utilizando HATU, DMAP y DIEA en diclorometano.

Pasos finales: Los pasos finales implican el tratamiento con ácido trifluoroacético en diclorometano e hidróxido de litio en una mezcla de agua/tetrahidrofurano.

Análisis De Reacciones Químicas

NG25 experimenta diversas reacciones químicas, principalmente relacionadas con su acción inhibitoria sobre TAK1 y MAP4K2 . El compuesto se une al bolsillo de unión a ATP de las quinasas diana, inhibiendo su actividad. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación y reducción: this compound puede experimentar reacciones de oxidación y reducción, aunque los detalles específicos sobre estas reacciones son limitados.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente involucrando sus grupos funcionales.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen intermediarios y productos finales que retienen la actividad inhibitoria de this compound.

Comparación Con Compuestos Similares

NG25 es único en su doble inhibición de TAK1 y MAP4K2, lo que lo distingue de otros inhibidores de quinasas . Los compuestos similares incluyen:

5Z-7-Oxozeaenol: Otro inhibidor de TAK1, pero con diferentes propiedades de unión y especificidad.

AZ-TAK1: Un inhibidor selectivo de TAK1 con una estructura química y un perfil de actividad distintos.

NG-25 Trihidrocloruro: Un derivado de this compound con actividad inhibitoria similar pero diferentes propiedades de solubilidad y farmacocinéticas.

Propiedades

IUPAC Name |

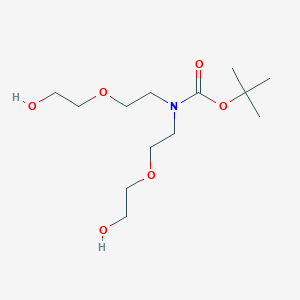

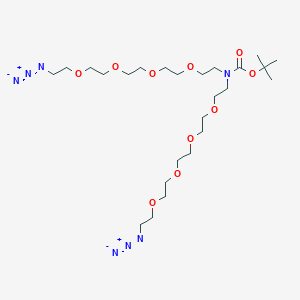

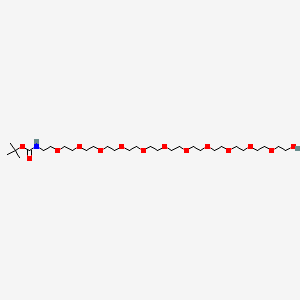

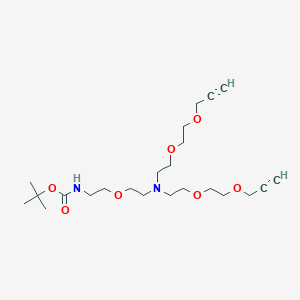

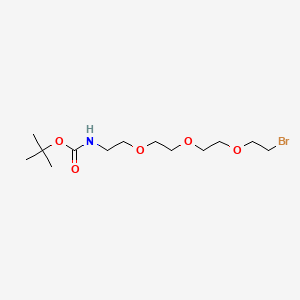

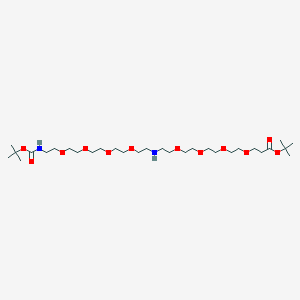

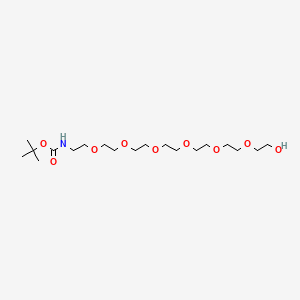

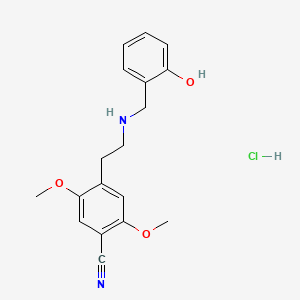

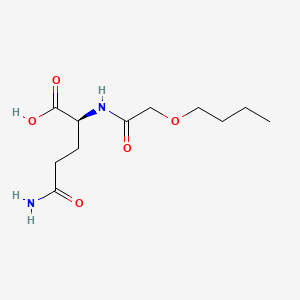

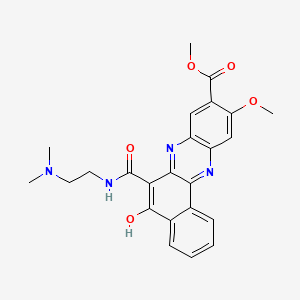

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGEBOIKULBCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693497 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315355-93-1 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.